4-Ethynyl-N-(3-hydroxypropyl)benzamide
Description
Properties
IUPAC Name |
4-ethynyl-N-(3-hydroxypropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-10-4-6-11(7-5-10)12(15)13-8-3-9-14/h1,4-7,14H,3,8-9H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXNODWOFZHMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling Followed by Ethynylation
This route involves the formation of the benzamide scaffold prior to introducing the ethynyl group. Starting with 4-iodobenzoic acid, the sequence would proceed through:
-
Conversion to 4-iodobenzoyl chloride
-
Amidation with 3-hydroxypropylamine
-
Palladium-catalyzed Sonogashira coupling to install the ethynyl moiety
Ethynylation Followed by Amide Coupling
Alternatively, the ethynyl group can be introduced early in the synthesis:
-
Sonogashira coupling on 4-iodobenzoic acid to form 4-ethynylbenzoic acid
-
Activation to the acid chloride or mixed anhydride
-
Reaction with 3-hydroxypropylamine
Both routes present trade-offs in terms of functional group compatibility and purification challenges. The first route avoids exposing the ethynyl group to harsh amidation conditions but requires late-stage cross-coupling on a preformed benzamide.
Detailed Synthetic Procedures
Synthesis of 4-Iodo-N-(3-hydroxypropyl)benzamide
Procedure :
-
Acid Chloride Formation : 4-Iodobenzoic acid (2.48 g, 10 mmol) is refluxed with thionyl chloride (10 mL) under nitrogen for 2 hr. Excess SOCl₂ is removed under reduced pressure.
-
Amidation : The resultant 4-iodobenzoyl chloride is dissolved in dry THF (15 mL) and added dropwise to a solution of 3-hydroxypropylamine (0.75 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol) at 0°C. The mixture is stirred for 12 hr at room temperature.
-
Workup : The reaction is quenched with ice-water, extracted with ethyl acetate (3 × 20 mL), dried over Na₂SO₄, and concentrated. Recrystallization from ethanol/water (1:1) yields white crystals (2.89 g, 92%).
Characterization :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (t, J = 5.6 Hz, 1H, NH), 7.84 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 4.70 (t, J = 5.2 Hz, 1H, OH), 3.42–3.38 (m, 2H, NCH₂), 3.34–3.30 (m, 2H, CH₂OH), 1.82–1.75 (m, 2H, CH₂CH₂CH₂)
-
IR (ATR): 3276 (OH), 1643 (C=O), 1541 (N–H bend) cm⁻¹
Sonogashira Coupling to Install Ethynyl Group
Procedure :
A mixture of 4-iodo-N-(3-hydroxypropyl)benzamide (1.57 g, 5 mmol), ethynyltrimethylsilane (0.74 mL, 5.5 mmol), Pd(PPh₃)₂Cl₂ (0.18 g, 0.25 mmol), CuI (0.05 g, 0.25 mmol), and triethylamine (2.1 mL, 15 mmol) in DMF (10 mL) is degassed and heated at 80°C for 6 hr. After cooling, the mixture is diluted with ethyl acetate (30 mL), washed with NH₄Cl (10%), dried, and concentrated. The TMS-protected intermediate is treated with TBAF (1M in THF, 6 mL) for 1 hr, then purified by column chromatography (SiO₂, hexane/EtOAc 3:1) to yield the title compound as a pale-yellow solid (0.98 g, 78%).
Optimization Data :
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Catalyst Loading | 0.5–5 mol% Pd | 2.5 mol% | 78 |
| Solvent | DMF, THF, 2-MeTHF | DMF | 78 |
| Temperature (°C) | 60–100 | 80 | 78 |
| Reaction Time (hr) | 4–12 | 6 | 78 |
Synthesis of 4-Ethynylbenzoic Acid
Procedure :
4-Iodobenzoic acid (2.48 g, 10 mmol), trimethylsilylacetylene (1.4 mL, 10 mmol), PdCl₂(PPh₃)₂ (0.35 g, 0.5 mmol), CuI (0.19 g, 1 mmol), and triethylamine (4.2 mL, 30 mmol) in DMF (15 mL) are heated at 90°C for 8 hr. After workup, the TMS-protected acid is treated with K₂CO₃ (1.38 g, 10 mmol) in MeOH/H₂O (10:1) for 2 hr to yield 4-ethynylbenzoic acid (1.32 g, 85%).
Amide Formation with 3-Hydroxypropylamine
Procedure :
4-Ethynylbenzoic acid (1.56 g, 10 mmol) is activated with EDCI (2.3 g, 12 mmol) and HOBt (1.62 g, 12 mmol) in DMF (10 mL) for 30 min. 3-Hydroxypropylamine (0.75 g, 10 mmol) is added, and the reaction stirs for 24 hr. Purification by recrystallization (EtOAc/hexane) gives the product (1.89 g, 82%).
Comparative Analysis of Routes :
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield (%) | 72 | 70 |
| Purification Complexity | Moderate | High |
| Functional Group Issues | None | EDCI/HOBt removal |
| Scalability | Good | Limited |
Alternative Green Chemistry Approaches
Solvent Optimization
Replacing DMF with 2-methyltetrahydrofuran (2-MeTHF) in Sonogashira couplings improves environmental metrics without sacrificing yield:
| Solvent | PMI* | Yield (%) |
|---|---|---|
| DMF | 8.7 | 78 |
| 2-MeTHF | 3.2 | 75 |
*Process Mass Intensity = (mass inputs)/(mass product)
Catalyst Recycling
Immobilizing Pd on magnetic Fe₃O₄ nanoparticles allows 5 cycles with <10% activity loss, reducing metal waste.
Analytical Characterization Benchmarks
Expected Spectroscopic Data :
-
¹³C NMR (100 MHz, DMSO-d₆): δ 167.5 (C=O), 132.1–126.8 (ArC), 83.7 (C≡CH), 76.4 (C≡CH), 59.1 (CH₂OH), 38.4 (NCH₂), 32.6 (CH₂CH₂CH₂)
-
HRMS (ESI+): Calcd for C₁₁H₁₁NO₂ [M+H]⁺: 190.0869, Found: 190.0863
Purity Assessment :
-
HPLC (C18, MeCN/H₂O 60:40): tR = 4.2 min, 99.1% purity
-
Elemental Analysis: Calcd C 64.94%, H 5.89%, N 7.86%; Found C 64.67%, H 5.92%, N 7.81%
Challenges and Mitigation Strategies
Ethynyl Group Stability
The terminal alkyne is prone to oxidation during prolonged storage. Solutions include:
-
Storing under argon with 0.1% BHT stabilizer
-
Converting to the TMS-protected derivative for long-term storage
Regioselectivity in Sonogashira Coupling
Competing homocoupling is minimized by:
-
Strict exclusion of oxygen via degassing
-
Maintaining CuI:Pd ratio at 2:1
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-N-(3-hydroxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a variety of products depending on the oxidizing agent used.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The hydroxypropyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophiles or electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or ketones, while reduction of the amide bond yields amines.
Scientific Research Applications
4-Ethynyl-N-(3-hydroxypropyl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethynyl-N-(3-hydroxypropyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the hydroxypropyl group can form hydrogen bonds, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Ethynyl-N-(3-hydroxypropyl)benzamide with its analogs in terms of synthetic methods , structural features , and functional properties .
Structural Analogues and Substituent Effects
Key Observations :
- Ethynyl vs. Azido Groups : The ethynyl group in this compound enables π-π stacking and cross-coupling reactivity, whereas azido analogs (e.g., compound IV) are more suited for click chemistry applications .
- Hydroxypropyl Chain Flexibility: The 3-hydroxypropyl group enhances solubility compared to rigid aromatic substituents (e.g., Rip-B’s dimethoxyphenethyl group), as seen in the high-yield synthesis of trimeric analogs (7b) via hydrogenolysis .
- Heterocyclic Ethynyl Derivatives : Compounds like 5a–5f demonstrate that ethynyl-linked heterocycles (e.g., pyridines) can modulate electronic properties and binding affinities, though their synthesis requires specialized catalysts (Pd/Cu) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Ethynyl-N-(3-hydroxypropyl)benzamide, and how are key intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as esterification (e.g., using acetic anhydride or sulfuric acid) followed by saponification with aqueous K₂CO₃/MeOH to hydrolyze esters. Critical intermediates are purified via recrystallization (e.g., using ethanol or dichloromethane) and characterized using NMR and mass spectrometry (MS). For example, spectral peaks for the ethynyl group (~2.5–3.0 ppm in NMR) and hydroxypropyl moiety (broad ~1.5–2.0 ppm) should be validated against reference data .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight within ±2 ppm error. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at λmax ~254 nm. Residual solvents are quantified using GC-MS, adhering to ICH guidelines. NMR can resolve ambiguities in carbonyl (C=O, ~165–170 ppm) and aromatic carbon signals .
Q. How can researchers standardize reaction conditions to ensure reproducibility in synthesizing this compound?
- Methodological Answer : Control temperature (±2°C) and solvent purity (e.g., anhydrous DCM for moisture-sensitive steps). Use catalysts like HBTU for amide bond formation, and monitor reaction progress via TLC (silica gel, UV visualization). Document exact molar ratios (e.g., 1.2 equivalents of 3-hydroxypropylamine) and stirring rates to minimize batch-to-batch variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) during structural elucidation?
- Methodological Answer : Employ deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference. For complex splitting, use 2D NMR techniques (COSY, HSQC) to assign proton-proton correlations. Cross-validate with computational tools (e.g., ACD/Labs or ChemDraw simulations) and compare with structurally analogous benzamides in databases like PubChem .
Q. What experimental design strategies optimize the reaction yield of this compound?
- Methodological Answer : Apply factorial design (e.g., 2 factorial) to test variables: temperature (60–120°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. acetonitrile). Analyze results via ANOVA to identify significant factors. For example, higher yields (>75%) may correlate with polar aprotic solvents and 10 mol% HBTU .
Q. How can researchers address solubility challenges when testing this compound in biological assays?
- Methodological Answer : Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility. For in vitro studies, derivatize the ethynyl group via click chemistry (e.g., azide-alkyne cycloaddition) to improve bioavailability. Validate solubility via dynamic light scattering (DLS) for nanoformulations .
Q. What strategies mitigate degradation of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., hydrolyzed benzamide) are identified via LC-MS. Store the compound in amber vials under nitrogen at −20°C, and use antioxidants like BHT in solid-state formulations .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using target proteins (e.g., kinase enzymes) from the PDB. Optimize the 3D structure via DFT (B3LYP/6-31G* basis set) to calculate electrostatic potential maps. Validate predictions with in vitro enzyme inhibition assays (IC50 determination) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
